molecular formula C16H17NO3 B5853315 N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide

N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide

Cat. No. B5853315
M. Wt: 271.31 g/mol
InChI Key: DAGHFEADQUMNLX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide, also known as HDPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDPA is a derivative of acetaminophen and has been shown to exhibit anti-inflammatory, antioxidant, and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has been shown to modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has been shown to exhibit anti-inflammatory, antioxidant, and analgesic properties in various in vitro and in vivo studies. In animal models of inflammatory diseases such as rheumatoid arthritis and osteoarthritis, N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has been shown to reduce inflammation and improve joint function. N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In vitro studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide can inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide in lab experiments is its low toxicity and high solubility in water and organic solvents. N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of using N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide is its limited stability in aqueous solutions, which may affect its potency and efficacy in some experiments.

Future Directions

There are several potential future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide and its effects on neuronal function. Another area of interest is its potential applications in cancer therapy. N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has been shown to exhibit anticancer properties in vitro, and further studies are needed to evaluate its efficacy in vivo. Additionally, the development of novel N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide derivatives with enhanced potency and efficacy may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide involves the reaction between 2-phenoxyacetic acid and 2-amino-4,5-dimethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography to obtain pure N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide.

Scientific Research Applications

N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-8-14(15(18)9-12(11)2)17-16(19)10-20-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGHFEADQUMNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide

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